![molecular formula C18H21N3O2 B4755683 N-[4-(4-morpholinyl)benzyl]-N'-phenylurea](/img/structure/B4755683.png)
N-[4-(4-morpholinyl)benzyl]-N'-phenylurea
Overview
Description
N-[4-(4-morpholinyl)benzyl]-N'-phenylurea, also known as NSC 39839, is a small molecule inhibitor that has been widely used in scientific research. This compound has shown promising results in various biological assays and has been used to study different biological processes.
Mechanism of Action
N-[4-(4-morpholinyl)benzyl]-N'-phenylurea 39839 inhibits the activity of PKC by binding to the ATP-binding site of the enzyme. This binding prevents the transfer of phosphate groups from ATP to the substrate, thus inhibiting the activity of PKC. This inhibition of PKC activity leads to a decrease in the phosphorylation of downstream targets, which ultimately affects various biological processes.
Biochemical and Physiological Effects:
N-[4-(4-morpholinyl)benzyl]-N'-phenylurea 39839 has been shown to have various biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Moreover, N-[4-(4-morpholinyl)benzyl]-N'-phenylurea 39839 has been shown to inhibit the migration and invasion of cancer cells, which are critical processes in cancer metastasis. Additionally, this compound has been found to regulate the expression of various genes involved in cell proliferation, differentiation, and apoptosis.
Advantages and Limitations for Lab Experiments
N-[4-(4-morpholinyl)benzyl]-N'-phenylurea 39839 has several advantages for lab experiments. This compound is relatively easy to synthesize, and its inhibitory effects on PKC are well-established. Moreover, N-[4-(4-morpholinyl)benzyl]-N'-phenylurea 39839 has been used in various biological assays, and its effects on different biological processes have been extensively studied. However, there are also some limitations to the use of N-[4-(4-morpholinyl)benzyl]-N'-phenylurea 39839 in lab experiments. This compound has been found to have off-target effects on other enzymes, which may affect the interpretation of the results. Additionally, the inhibitory effects of N-[4-(4-morpholinyl)benzyl]-N'-phenylurea 39839 on PKC may vary depending on the isoform of the enzyme being studied.
Future Directions
For the use of N-[4-(4-morpholinyl)benzyl]-N'-phenylurea 39839 include studying its effects on different isoforms of PKC, using it in combination with other inhibitors, and developing more potent and selective inhibitors of PKC.
Scientific Research Applications
N-[4-(4-morpholinyl)benzyl]-N'-phenylurea 39839 has been used in various scientific research studies due to its inhibitory effects on different biological processes. This compound has been found to inhibit the activity of protein kinase C (PKC), a family of enzymes that play a critical role in signal transduction pathways. N-[4-(4-morpholinyl)benzyl]-N'-phenylurea 39839 has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Moreover, this compound has been used to study the role of PKC in various biological processes, including cell proliferation, differentiation, and apoptosis.
properties
IUPAC Name |
1-[(4-morpholin-4-ylphenyl)methyl]-3-phenylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c22-18(20-16-4-2-1-3-5-16)19-14-15-6-8-17(9-7-15)21-10-12-23-13-11-21/h1-9H,10-14H2,(H2,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTICXDKYYLSAOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)CNC(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Morpholin-4-yl)benzyl]-3-phenylurea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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